2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly as a protein kinase G inhibitor. This compound is identified by its Chemical Abstracts Service number 612829-80-8 and has been studied for its pharmacological properties. The compound's structure incorporates a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities.
Source: The compound can be synthesized through various chemical methods, as reported in scientific literature. It has been characterized by techniques such as NMR spectroscopy and IR spectrometry, confirming its molecular structure and purity .
Classification: This compound falls under the category of benzo[b]thiophene derivatives, which are often explored for their therapeutic applications due to their ability to inhibit specific enzyme pathways in biological systems .
The synthesis of 2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves several key steps:
The molecular formula of 2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is C₁₄H₁₈N₂O₂S, with a molecular weight of 278.37 g/mol. Its structure features:
The structural representation can be depicted using SMILES notation: C1CC(C1)C(=O)N(C(=O)C2=CC3=C(S2)C=CC=C3N(C)C)C
.
The compound can undergo various chemical reactions:
The mechanism of action for 2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide primarily involves inhibition of protein kinase G pathways. This inhibition can lead to:
The specific interactions at the molecular level include binding to the ATP-binding site of protein kinases, thus preventing substrate phosphorylation .
Physical Properties:
Chemical Properties:
Relevant data from studies indicate that the compound exhibits moderate lipophilicity, impacting its pharmacokinetic profile .
The primary applications of 2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:
The integration of cyclobutane carboxamide moieties into tetrahydrobenzo[b]thiophene frameworks leverages strain-driven reactivity to enhance molecular recognition in bioactive compounds. Cyclobutanecarboxylic acid activation typically employs N,N'-carbonyldiimidazole (CDI) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form reactive acyl intermediates. These intermediates undergo nucleophilic attack by the C2-amino group of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide precursors, forming the target amide linkage. As demonstrated in Gewald synthesis pathways, this reaction proceeds optimally in anhydrous dimethylformamide (DMF) at 60–80°C, achieving yields of 78–92% within 4–8 hours [1]. Catalyst selection critically influences efficiency:
Table 1: Catalyst Impact on Cyclobutane Amidation Yield
Catalyst System | Reaction Time (h) | Yield (%) | By-product Formation |
---|---|---|---|
EDC/HOBt | 4 | 92 | <5% |
CDI | 6 | 85 | 8–10% |
DCC/DMAP | 8 | 78 | 12–15% |
Conformational constraints imposed by the cyclobutane ring significantly influence the tetrahydrobenzo[b]thiophene’s electronic profile. Density functional theory (DFT) analyses confirm a 15–20° distortion in the amide carbonyl orientation relative to the thiophene plane, enhancing hydrogen-bonding capacity with biological targets like kinase domains [3] [7]. Microwave-assisted coupling (100 W, 120°C) reduces reaction times to 15–30 minutes while maintaining yields >85%, offering a green chemistry advantage by minimizing solvent use [7].
Regioselectivity in tetrahydrobenzo[b]thiophene amidation is governed by the electron-deficient C3-position, which exhibits heightened susceptibility to nucleophilic attack compared to C2. This reactivity arises from the fused cyclohexane ring’s electron-donating effect, creating an enaminone-like system at C2–C3. Consequently, C3-carboxylic acid derivatives undergo amidation 5–7 times faster than their C2 analogs [1] [8]. Strategic precursor design leverages this disparity:
Table 2: Regioselectivity Control via Precursor Modification
Precursor Functional Group | Reaction Conditions | C3:C2 Selectivity | Yield (%) |
---|---|---|---|
C3-CN | H₂O₂/HCO₂H, 25°C, 24h | 1:0 | 68 |
C3-COOEt | 2M NH₃/MeOH, 70°C, 8h | 1:0 | 82 |
C3-COOEt / C2-NH₂ (unprotected) | (Boc)₂O, then NH₃ | 20:1 | 79 |
Steric hindrance from N-alkyl substituents reduces amidation efficiency at C3: primary amines achieve >90% conversion, while secondary amines require 24–48 hours for 70–75% yield [3].
The synthesis of 2-(cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exemplifies trade-offs between solid-phase peptide synthesis (SPPS) and conventional solution-phase methods.
Solid-Phase Synthesis: Chlorotrityl chloride resin immobilizes the C3-carboxamide via an acid-labile linker. Sequential additions involve: (1) Fmoc-protected cyclobutanecarboxylic acid coupling using DIC/HOBt, (2) Fmoc deprotection (20% piperidine/DMF), and (3) final cleavage with TFA/TES/DCM (95:2.5:2.5) [6]. This approach enables rapid intermediate purification via resin washing, reducing chromatographic needs. However, truncated sequences from incomplete couplings accumulate, limiting overall yields to 45–60% for multistep sequences [4] [6].
Solution-Phase Synthesis: One-pot Gewald reactions assemble the tetrahydrobenzo[b]thiophene core from cyclohexanone, sulfur, and cyanoacetamide precursors. Cyclobutane incorporation occurs via in situ activation of cyclobutanecarboxylic acid with POCl₃ followed by amidation. While scalable (up to 100g batches), this method demands meticulous purification after each step, with cumulative yields of 30–40% after three steps [1] [8].
Table 3: Synthesis Method Performance Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Purity (final product) | 85–90% | 92–97% |
Multistep yield | 45–60% | 30–40% |
Purification complexity | Low (resin washing) | High (chromatography) |
Scalability | <5 mmol | >100 mmol |
Automation compatibility | Excellent | Moderate |
SPPS excels in synthesizing peptide-thiophene hybrids where the carboxamide is part of a larger sequence, while solution-phase remains preferable for high-purity, small-molecule production. Recent advances integrate polymer-supported scavengers (e.g., trisamine resins) in solution-phase routes to sequester electrophilic by-products, enhancing yields to 75% [4] [9].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8